molecular formula C9H6FNO B1445617 3-Fluoroquinolin-8-OL CAS No. 142363-59-5

3-Fluoroquinolin-8-OL

Cat. No.: B1445617
CAS No.: 142363-59-5
M. Wt: 163.15 g/mol
InChI Key: YPZUUMHSIYTYEF-UHFFFAOYSA-N
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Description

3-Fluoroquinolin-8-OL is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroquinolin-8-OL typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a diaza group with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoroquinolin-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

3-Fluoroquinolin-8-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the production of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoroquinolin-8-OL involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and leads to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoroquinolin-8-OL
  • 5,6,8-Trifluoroquinoline
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Uniqueness

3-Fluoroquinolin-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUUMHSIYTYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857280
Record name 3-Fluoroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142363-59-5
Record name 3-Fluoro-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142363-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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